![molecular formula C8H15NO B13953707 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one CAS No. 76505-73-2](/img/structure/B13953707.png)
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of an azetidine ring substituted with a propan-2-yl group and an ethan-1-one moiety
Métodos De Preparación
The synthesis of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propan-2-yl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the use of azetidinone derivatives, which are reacted with propan-2-yl halides under similar conditions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the propan-2-yl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway.
Aplicaciones Científicas De Investigación
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of 1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell. The exact molecular pathways involved depend on the specific application and target organism .
Comparación Con Compuestos Similares
1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but with a different substituent, leading to variations in its chemical reactivity and biological activity.
1-[2-(propan-2-yl)azetidin-1-yl]-2-[(3R)-pyrrolidin-3-yl]ethan-1-one: This derivative has an additional pyrrolidine ring, which may enhance its biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76505-73-2 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylazetidin-2-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-5-4-8(9)7(3)10/h6,8H,4-5H2,1-3H3 |
Clave InChI |
LUMKNHBMHQAKJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC1C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13953642.png)
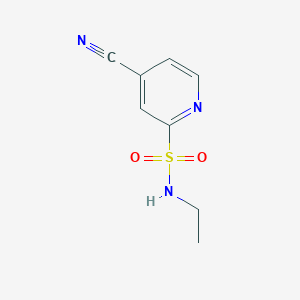
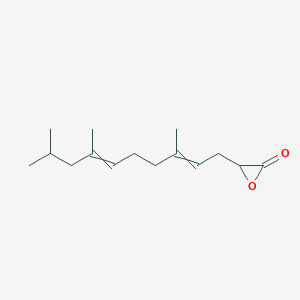

![Silane, (9,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.1(3,7)]decane-1,3,5-triyl)tris[trimethyl-](/img/structure/B13953668.png)

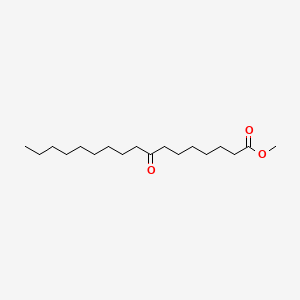


![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)

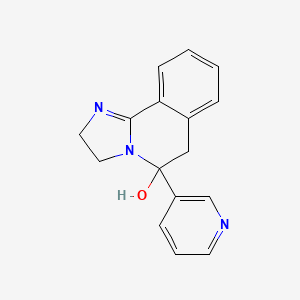
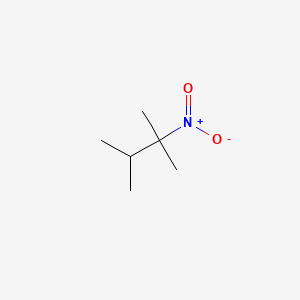
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
